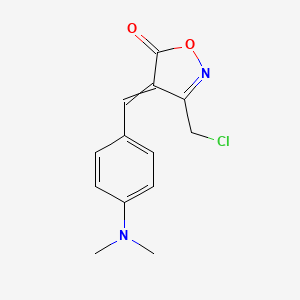![molecular formula C28H24N2O9 B12463589 2-(4-Methylphenyl)-2-oxoethyl 4-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12463589.png)
2-(4-Methylphenyl)-2-oxoethyl 4-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-METHYLPHENYL)-2-OXOETHYL 4-{4-[2-(3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features multiple functional groups, including nitro, amide, and ester groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 4-{4-[2-(3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as 4-methylphenyl-2-oxoethyl and 3-nitrophenyl-2-oxoethoxy derivatives. These intermediates are then coupled through esterification and amidation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-METHYLPHENYL)-2-OXOETHYL 4-{4-[2-(3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester and amide groups can be hydrolyzed to their corresponding acids and amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO4), and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid .
Wissenschaftliche Forschungsanwendungen
2-(4-METHYLPHENYL)-2-OXOETHYL 4-{4-[2-(3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 4-{4-[2-(3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the nitro group can participate in redox reactions, while the amide and ester groups can form hydrogen bonds with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-METHYLSULFONYLPHENYL) INDOLE DERIVATIVES: These compounds share similar functional groups and have been studied for their antimicrobial and anti-inflammatory activities.
4-NITROPHENYL SULFONAMIDE DERIVATIVES: These compounds also contain nitro and sulfonamide groups and have shown potential as enzyme inhibitors.
Uniqueness
2-(4-METHYLPHENYL)-2-OXOETHYL 4-{4-[2-(3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C28H24N2O9 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-[[4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C28H24N2O9/c1-18-5-7-19(8-6-18)24(31)17-39-28(35)20-9-11-22(12-10-20)29-26(33)13-14-27(34)38-16-25(32)21-3-2-4-23(15-21)30(36)37/h2-12,15H,13-14,16-17H2,1H3,(H,29,33) |
InChI-Schlüssel |
MGFKXDWWZLWCIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)

![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
![(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)

![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)


![3-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12463577.png)
